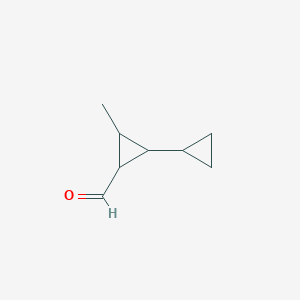
N-(3,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide, commonly known as DTTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTTB belongs to the class of thiazinan-2-yl benzamide compounds and is known for its potent biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in materials science has explored the synthesis and characterization of polyamides and benzothiazine derivatives, focusing on their ordered structures and potential applications in materials engineering. For example, Ueda and Sugiyama (1994) investigated the direct polycondensation of symmetric monomers to create ordered polyamides, highlighting the process's efficiency and the resulting materials' inherent viscosities (Ueda & Sugiyama, 1994). Similarly, studies on benzothiazine derivatives have revealed their stable structures due to extensive intramolecular hydrogen bonds, suggesting their potential utility in designing new materials with specific properties (Siddiqui et al., 2008).
Antimicrobial and Anticancer Applications
Benzothiazole and its derivatives have been evaluated for their antimicrobial and anticancer activities. Limban et al. (2011) synthesized a series of acylthioureas with significant antibacterial activity, particularly against strains known for their biofilm-forming capabilities, indicating potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011). Additionally, Ravinaik et al. (2021) designed and synthesized benzamide derivatives for anticancer evaluation, showing promising activity against various cancer cell lines and highlighting their potential in cancer therapy (Ravinaik et al., 2021).
Photophysical Studies and Application in Fluorescence
The exploration of benzothiazole derivatives in photophysical studies has led to the synthesis of compounds with potential applications in fluorescence and chemosensors. Padalkar et al. (2011) synthesized fluorescent derivatives inspired by excited state intra-molecular proton transfer, demonstrating the compounds' thermal stability and dual emission characteristics, which could be beneficial for developing new fluorescent materials and sensors (Padalkar et al., 2011).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-15-8-5-13(11-16(15)19)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIFHAQQBDDNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate](/img/structure/B2470100.png)
![3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2470101.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2470104.png)
![N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470105.png)


![3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470112.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)
![N-{[1-(3-chlorobenzyl)piperidin-4-yl]methyl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2470114.png)
![N-[2-(2-Chloropropanoylamino)ethyl]furan-3-carboxamide](/img/structure/B2470119.png)

![N-(2,5-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2470121.png)
